2'-Fluoro-2,4,6-trichlorobiphenyl
Overview
Description
2'-Fluoro-2,4,6-trichlorobiphenyl is a halogenated biphenyl compound characterized by the presence of fluorine and chlorine atoms on the biphenyl ring structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-2,4,6-trichlorobiphenyl typically involves the electrophilic aromatic substitution reaction of biphenyl with chlorine and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The process also includes purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2'-Fluoro-2,4,6-trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.
Substitution: Halogenation reactions are carried out using chlorine or fluorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of hydrocarbons and alcohols.
Substitution: Generation of other halogenated biphenyls.
Scientific Research Applications
2'-Fluoro-2,4,6-trichlorobiphenyl has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems and potential use in bioconjugation techniques.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways and influence cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
2'-Fluoro-2,4,6-trichlorobiphenyl is compared with other similar compounds, such as 2,4,6-trichlorobiphenyl and 2-fluorobiphenyl, highlighting its unique properties and applications. The presence of both fluorine and chlorine atoms on the biphenyl ring structure contributes to its distinct chemical behavior and reactivity.
List of Similar Compounds
2,4,6-Trichlorobiphenyl
2-Fluorobiphenyl
2,4,6-Trichlorophenol
Other halogenated biphenyls
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3,5-trichloro-2-(2-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITQXOAWBIKPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698134 | |
Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876009-90-4 | |
Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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